4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide
Overview
Description
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide, also known as DFB, is a synthetic compound that has been studied extensively for its potential use as a pharmaceutical agent. DFB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections.
Mechanism of Action
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it a safe compound to use in vitro and in vivo. However, 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide has a short half-life in vivo, which can make it difficult to achieve therapeutic concentrations.
Future Directions
There are several future directions for research on 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide. One area of interest is the development of 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide for its potential use in the treatment of various diseases. Finally, more research is needed to fully understand the mechanisms of action of 4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide and its potential use in combination therapy with other drugs.
properties
IUPAC Name |
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO3/c1-21-13-8-11(6-7-12(13)22-15(17)18)19-14(20)9-2-4-10(16)5-3-9/h2-8,15H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKAPUJTOASBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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